molecular formula C18H13NO4 B11554949 (4Z)-2-(1,3-benzodioxol-5-yl)-4-(3-methylbenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(1,3-benzodioxol-5-yl)-4-(3-methylbenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11554949
M. Wt: 307.3 g/mol
InChI Key: NUFPTZKJLOUZSL-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(3-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that features a benzodioxole ring, a methylene bridge, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(3-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 3-methylbenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then cyclized with an appropriate amine and an oxidizing agent to form the final oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(3-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole and phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(3-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology

In biological research, this compound is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. Research is ongoing to determine its efficacy and safety as a therapeutic agent for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(3-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2H-1,3-Benzodioxole: Shares the benzodioxole ring structure.

    3-Methylbenzaldehyde: Contains the 3-methylphenyl group.

    Oxazole Derivatives: Compounds with similar oxazole ring structures.

Uniqueness

What sets (4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(3-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE apart is its combination of these structural elements, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H13NO4

Molecular Weight

307.3 g/mol

IUPAC Name

(4Z)-2-(1,3-benzodioxol-5-yl)-4-[(3-methylphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C18H13NO4/c1-11-3-2-4-12(7-11)8-14-18(20)23-17(19-14)13-5-6-15-16(9-13)22-10-21-15/h2-9H,10H2,1H3/b14-8-

InChI Key

NUFPTZKJLOUZSL-ZSOIEALJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)OC(=N2)C3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)OC(=N2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.